molecular formula C8H7ClO3 B13145982 3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde CAS No. 832097-02-6

3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde

Cat. No.: B13145982
CAS No.: 832097-02-6
M. Wt: 186.59 g/mol
InChI Key: XZYGUVYNSYTWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-hydroxy-5-(hydroxymethyl)benzaldehyde. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may enhance the compound’s reactivity and binding affinity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde is unique due to the combination of functional groups present on the benzene ring. The presence of both a chlorine atom and a hydroxymethyl group provides a balance of reactivity and stability, making it a valuable compound for various chemical transformations and applications .

Properties

CAS No.

832097-02-6

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

3-chloro-2-hydroxy-5-(hydroxymethyl)benzaldehyde

InChI

InChI=1S/C8H7ClO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-2,4,10,12H,3H2

InChI Key

XZYGUVYNSYTWJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.